molecular formula C11H8O3 B073857 2-Acetyl-1H-indene-1,3(2H)-dione CAS No. 1133-72-8

2-Acetyl-1H-indene-1,3(2H)-dione

Cat. No.: B073857
CAS No.: 1133-72-8
M. Wt: 188.18 g/mol
InChI Key: SGLKFWMIZOJHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-1H-indene-1,3(2H)-dione is an organic compound with a unique structure that includes an indene core substituted with acetyl and dione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-1H-indene-1,3(2H)-dione typically involves the reaction of 2-acetylindene with an appropriate oxidizing agent. One common method is the oxidation of 2-acetylindene using reagents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetone, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex diketone structures.

    Reduction: Reduction reactions can convert the dione groups into alcohols or other reduced forms.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex diketones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-Acetyl-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Catalysis: The compound may act as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.

Mechanism of Action

The mechanism by which 2-Acetyl-1H-indene-1,3(2H)-dione exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The acetyl and dione groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-1H-indene: Lacks the dione groups, leading to different chemical reactivity and applications.

    1,3-Indandione: Similar core structure but without the acetyl group, affecting its chemical properties and uses.

    2-Benzylidene-1H-indene-1,3(2H)-dione:

Uniqueness

2-Acetyl-1H-indene-1,3(2H)-dione is unique due to the presence of both acetyl and dione groups on the indene core. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields of research. The compound’s ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis and a potential candidate for drug development and material science.

Properties

IUPAC Name

2-acetylindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-6(12)9-10(13)7-4-2-3-5-8(7)11(9)14/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLKFWMIZOJHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150354
Record name 1,3-Indandione, 2-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133-72-8
Record name 2-Acetyl-1H-indene-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Indandione, 2-acetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Indandione, 2-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-dimethylaminopyridine (664 mg, 5.44 mmol), triethylamine (7.6 ml 54.56 mmol), acetic anhydride (6.2 ml, 65.48 mmol in dry 1,2-dichloroethane (60,ml) was stirred at −20° C. and a solution of 1,3-indanedione (7.96 g, 54.56 mmol) in 1,2-dichloroethane was added dropwise in 1.5 h. The reaction mixture was stirred for 30 min, then washed with 10% hydrochloric acid (80 ml) and twice with water (80 ml). The organic phase was dried over MgSO4 and evaporated. The residue was crystallized from methyl-tert-butylether (50 ml) to give 2-acetyl-1,3-indanedione 38(6.5 g 63%). Rf 0.27 (hexane-ethylacetate-acetic acid 20-5-0.5) MS C11H8O3 m/z (%) 189 [M+H]+ (100), 166 (72), 104 (20).
Quantity
7.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
664 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Acetyl-1H-indene-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-Acetyl-1H-indene-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-Acetyl-1H-indene-1,3(2H)-dione
Reactant of Route 4
2-Acetyl-1H-indene-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-Acetyl-1H-indene-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-Acetyl-1H-indene-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.